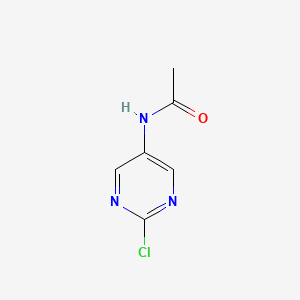
N-(2-chloropyrimidin-5-yl)acetamide
Cat. No. B8764285
M. Wt: 171.58 g/mol
InChI Key: PBOCJOADSXMAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006450B2
Procedure details


78 μL (0.83 mmol) acetic anhydride are added to 100 mg (0.77 mmol) 2-chloro-pyrimidin-5-ylamine in 20 mL dichloromethane at 0° C. Subsequently 115 μL TEA are added and stirring is continued for 12 h at rt. After that time, the solvent is removed by evaporation and the residue is washed with water.



[Compound]
Name
TEA
Quantity
115 μL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH2:15])=[CH:11][N:10]=1>ClCCl>[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH:15][C:5](=[O:7])[CH3:6])=[CH:11][N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=N1)N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
TEA
|
|
Quantity
|
115 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After that time, the solvent is removed by evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with water
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C=N1)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
